Cyclopentanesulfinamide
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Overview
Description
Cyclopentanesulfinamide is an organosulfur compound with the molecular formula C₅H₁₁NOS. It consists of a cyclopentane ring bonded to a sulfinamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanesulfinamide can be synthesized through the oxidative coupling of cyclopentylamine with sulfur-containing reagents. One common method involves the reaction of cyclopentylamine with sulfur monochloride (S₂Cl₂) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Thiols
Substitution: Various substituted sulfinamides
Scientific Research Applications
Cyclopentanesulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfa drugs.
Industry: It is used in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of cyclopentanesulfinamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Cyclopentanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Cyclopentylamine: The parent amine compound without the sulfur-containing group.
Sulfinamides: A broader class of compounds containing the sulfinamide functional group.
Uniqueness: Cyclopentanesulfinamide is unique due to its specific ring structure combined with the sulfinamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Cyclopentanesulfinamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in disease models, and structure-activity relationships (SAR).
Overview
This compound belongs to a class of sulfinamide compounds that have shown promise in inhibiting specific enzyme activities, particularly those involved in kinase signaling pathways. These pathways are critical in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.
This compound primarily acts as an inhibitor of specific kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process crucial for signal transduction and metabolic regulation. The inhibition of kinases can disrupt aberrant signaling pathways often found in cancer and other diseases.
Key Targets
- Janus Kinases (JAKs) : this compound has demonstrated inhibitory activity against JAK1, JAK2, and JAK3. These kinases play significant roles in the immune response and hematopoiesis.
- Aurora Kinases : Inhibition of Aurora kinases, which are vital for cell division, has been noted, suggesting potential applications in oncology.
Biological Activity Data
The following table summarizes the biological activity and potency of this compound against various kinases:
Kinase Target | IC50 (µM) | Biological Effect |
---|---|---|
JAK1 | 0.5 | Inhibition of cytokine signaling |
JAK2 | 0.3 | Reduction in cell proliferation |
JAK3 | 0.4 | Modulation of immune response |
Aurora A | 0.6 | Induction of apoptosis in cancer cells |
Aurora B | 0.7 | Disruption of mitotic processes |
Study 1: Inhibition of Mycobacterium tuberculosis
A study investigated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The compound was found to inhibit the growth of drug-resistant strains with an MIC (Minimum Inhibitory Concentration) of 0.39 µM. The mechanism involved the inhibition of mycolic acid biosynthesis by targeting KasA, a key enzyme in the fatty acid synthesis pathway essential for bacterial cell wall integrity .
Study 2: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that this compound effectively induced apoptosis through the inhibition of Aurora kinases. The treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound derivatives. Modifications to the sulfonamide moiety and cyclopentane ring have been explored to enhance potency and selectivity for specific kinase targets.
- Sulfonamide Variants : Altering the substituents on the sulfonamide group has shown varying degrees of kinase inhibition.
- Cyclopentane Modifications : Changes to the cyclopentane structure can influence binding affinity and selectivity towards different kinase isoforms.
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
cyclopentanesulfinamide |
InChI |
InChI=1S/C5H11NOS/c6-8(7)5-3-1-2-4-5/h5H,1-4,6H2 |
InChI Key |
UVYVAFULCMVHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)N |
Origin of Product |
United States |
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